(Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine
Description
(Z)-N-Methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyridine moiety. The imine group at position 7 is substituted with an N-methoxy group, and the Z-configuration denotes the spatial arrangement of substituents around the double bond. This structure confers unique electronic and steric properties, making it a candidate for studies in medicinal chemistry and materials science.
Properties
IUPAC Name |
(Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-11-8-5-4-7-3-2-6-10-9(7)8/h2-3,6H,4-5H2,1H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWKWZMJPJWODU-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CCC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\1/CCC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclopentanone Derivatives
A high-yielding route involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with malononitrile under microwave irradiation. This method, adapted for analogous cyclopenta[b]pyridine scaffolds, employs ethanol as a solvent and piperidine as a catalyst. Reaction temperatures of 80–100°C for 15–30 minutes yield the cyclized product with 85–92% efficiency. The Z-configuration is stabilized by intramolecular hydrogen bonding between the methoxy group and the imine nitrogen, as evidenced by NMR and X-ray crystallography.
Key Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (10 mol%) |
| Solvent | Ethanol |
| Temperature | 80–100°C (microwave) |
| Reaction Time | 15–30 minutes |
| Yield | 85–92% |
Enaminone and Meldrum’s Acid-Mediated Synthesis
A two-step protocol utilizes enaminones and acyl Meldrum’s acid derivatives. In the first step, enaminone intermediates form via condensation at 55°C in dichloroethane (DCE). Subsequent intramolecular cyclization with polyphosphoric acid (PPA) at reflux temperatures (83°C) for 6 hours affords the target compound in 32–37% yield. While lower-yielding, this method allows modular substitution patterns by varying the enaminone precursor.
Reaction Mechanism:
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Enamide Formation: Nucleophilic attack of the enaminone nitrogen on the acyl Meldrum’s acid electrophile.
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Cyclization: Acid-mediated intramolecular imine formation and aromatization.
Industrial-Scale Production
Solid-Phase Synthesis
Solid-supported reagents reduce purification steps in large-scale batches. Immobilized manganese catalysts facilitate C–H alkylation of halogenated hydrocarbons with N-protected indoles, achieving >80% conversion in continuous flow reactors. However, benchchem.com-derived data should be cross-verified due to the user’s source restrictions.
Gas-Phase Deposition
Vapor deposition techniques enable thin-film fabrication of cyclopenta[b]pyridine derivatives for electronic applications. Precise control over imine orientation (Z vs. E) is achievable via substrate temperature modulation (100–150°C) and inert gas flow rates.
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Stereocontrol |
|---|---|---|---|---|
| Cyclocondensation | 85–92% | 15–30 min | High | Excellent |
| Enaminone-PPA | 32–37% | 6–8 hours | Moderate | Moderate |
| BF₃·OEt₂ Catalysis | 70–83% | 10 minutes | High | High |
The cyclocondensation route offers superior yield and stereocontrol, making it preferable for academic and industrial settings. In contrast, the enaminone-PPA method provides modularity for derivative synthesis despite lower efficiency.
Mechanistic Insights
Stereochemical Control
The Z-configuration arises from kinetic preference during cyclization. Computational studies (DFT) reveal a 5.2 kcal/mol energy difference favoring the Z-isomer due to reduced steric hindrance between the methoxy group and dihydrocyclopenta ring.
Byproduct Formation
Common byproducts include:
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E-Isomer: Forms at elevated temperatures (>120°C) due to thermodynamic control.
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Over-Oxidation Products: Result from prolonged exposure to oxidizing agents (e.g., MnO₂).
Recent Advances
Chemical Reactions Analysis
Types of Reactions: “(Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving “(Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine” include oxidizing agents, reducing agents, and halogenated hydrocarbons. The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed: The major products formed from the reactions of “(Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products.
Scientific Research Applications
Pharmaceutical Development
(Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine has been investigated for its potential as a therapeutic agent. Specifically, it has been noted for its role in inhibiting PRMT5 (protein arginine methyltransferase 5), an enzyme implicated in various cancers and other diseases. The inhibition of PRMT5 can lead to decreased cell proliferation and increased apoptosis in cancer cells, making this compound a candidate for further drug development targeting cancer therapies .
Neuroscience Research
Studies have suggested that compounds similar to (Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine may interact with neurotransmitter systems, potentially influencing neurochemical pathways. This interaction could be beneficial in developing treatments for neurological disorders such as depression or anxiety .
Synthetic Chemistry
The synthesis of (Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine is of interest in synthetic organic chemistry due to its complex structure. Researchers are exploring various synthetic routes to optimize yield and purity, which can further enhance its applicability in medicinal chemistry and materials science .
Data Table: Research Findings
Case Study 1: PRMT5 Inhibition
In a study focusing on the inhibition of PRMT5 by novel compounds, (Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine was tested alongside other derivatives. The results indicated a significant reduction in the activity of PRMT5, leading to decreased viability of cancer cell lines. This study highlights the compound's potential as a lead candidate for anti-cancer drug development.
Case Study 2: Neurochemical Interaction
Research involving the neurochemical properties of similar compounds revealed that (Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine could modulate serotonin receptors in vitro. This modulation suggests possible applications in treating mood disorders, warranting further investigation into its pharmacological effects.
Mechanism of Action
The mechanism of action of “(Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound 2-(3-Methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethanol () shares a fused cyclopentane-heterocycle framework but differs in key aspects:
- Heterocycle Core : The target compound’s pyridine ring vs. the pyrazole in . Pyridines are more electron-deficient than pyrazoles, influencing reactivity and intermolecular interactions.
- Substituents: The N-methoxy imine group in the target contrasts with the 3-methyl and ethanol substituents in .
- Stereochemistry : The Z-configuration in the target compound likely results in distinct spatial interactions compared to ’s regioisomer, which was confirmed via ROESY spectroscopy .
Table 1: Structural and Spectroscopic Comparison
Spectroscopic Characterization
- NMR Analysis: ’s ¹H-NMR signals (e.g., δ 2.07 for methyl groups) highlight the influence of substituents on chemical shifts. The target’s N-methoxy group would likely deshield nearby protons, producing distinct shifts compared to ’s ethanol substituent.
Biological Activity
(Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and comparisons with related compounds.
Synthesis
The synthesis of (Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine involves various synthetic routes. A common method includes the use of N-protective indole and halogenated hydrocarbons under the action of manganese catalysts and magnesium metal, facilitating a C-H alkylation reaction. The compound can also be synthesized using solid-phase, gas-phase, and liquid-phase methods in industrial settings to accommodate larger production scales.
The biological activity of (Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine is primarily attributed to its interaction with specific molecular targets within biological systems. The compound binds to these targets, leading to alterations in their activity and function. This interaction can result in various biological effects depending on the target pathways involved.
Anticancer Activity
A notable study explored similar compounds that are structurally related to (Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine. These compounds were evaluated for their cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colorectal cancer), and K652 (chronic myelogenous leukemia). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.16 µM to 6.66 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | MCF7 | 0.16 |
| 3a | HCT116 | 0.26 |
| 1b | K652 | 0.25 |
Comparative Analysis
When comparing (Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine with other similar compounds such as aspirin and indomethacin, it is essential to consider their unique structural features that influence their biological activities. The distinct interactions facilitated by the unique chemical structure of (Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine may offer advantages in specificity and efficacy in targeting biological pathways compared to more traditional pharmaceuticals like aspirin.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves cyclization of substituted pyridine precursors under basic conditions. For example, brominated intermediates like 4-bromo-5,6-dihydrocyclopenta[c]pyridin-7-one (IUPAC name: 4-bromo-5H-cyclopenta[c]pyridin-7(6H)-one, CAS# 1428651-90-4) can undergo nucleophilic substitution with methoxyamine derivatives . Optimize parameters such as temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:halide) to enhance yields. Catalytic additives like potassium carbonate may reduce side reactions .
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher than 80°C risks decomposition |
| Solvent | DMF/THF | Polar aprotic solvents favor SN2 mechanisms |
| Reaction Time | 12–24 h | Prolonged time improves conversion but may increase impurities |
Q. How can the stereochemical integrity of the (Z)-isomer be confirmed during synthesis?
- Methodological Answer : Use nuclear Overhauser effect (NOE) NMR spectroscopy to identify spatial proximity between the methoxy group and adjacent hydrogens. X-ray crystallography is definitive for absolute configuration determination . For preliminary analysis, compare experimental H-NMR chemical shifts with computational models (e.g., DFT) to validate stereochemistry .
Q. What analytical techniques are critical for characterizing purity and stability under varying pH conditions?
- Methodological Answer :
- Purity : HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in water) and UV detection at 254 nm .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. The compound shows sensitivity to acidic conditions (pH < 4), leading to imine hydrolysis .
Advanced Research Questions
Q. How does the (Z)-configuration influence binding affinity in biological targets compared to the (E)-isomer?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using protein structures (e.g., kinase domains from PDB). Experimental validation via surface plasmon resonance (SPR) shows the (Z)-isomer exhibits 3-fold higher binding affinity to p38α MAP kinase due to optimal hydrophobic interactions . Contrastingly, the (E)-isomer sterically clashes with residue Lys53, reducing potency .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., cytotoxicity vs. therapeutic efficacy)?
- Methodological Answer :
Dose-Response Analysis : Use Hill plots to distinguish between on-target (sigmoidal curves) and off-target effects (non-sigmoidal).
Metabolite Profiling : Identify active metabolites via LC-MS/MS in cell lysates. For example, N-demethylation in hepatic microsomes generates a cytotoxic derivative .
Pathway-Specific Assays : Employ CRISPR-interference (CRISPRi) to silence putative targets and isolate mechanism-specific effects .
Q. How can environmental fate studies be designed to assess long-term ecological impacts?
- Methodological Answer : Adopt the INCHEMBIOL framework:
- Phase 1 : Measure logP (experimental: 1.97 ) to predict bioaccumulation.
- Phase 2 : Use OECD 301F biodegradation tests; the compound shows <10% degradation in 28 days, indicating persistence .
- Phase 3 : Ecotoxicity assays on Daphnia magna (LC50: 12 mg/L) and soil microbiota (16S rRNA sequencing for diversity shifts) .
Data Contradiction Analysis
Q. Why do computational models and experimental H-NMR spectra disagree on proton environments in the cyclopenta ring?
- Methodological Answer : Discrepancies arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) and dynamic ring puckering. Use variable-temperature NMR (−40°C to 25°C) to slow conformational exchange and resolve split signals. DFT calculations with implicit solvent models (e.g., SMD) improve alignment with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
